3-amino-6-methyl-2H-pyran-2-one
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Overview
Description
3-amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-2H-pyran-2-one typically involves multicomponent reactions (MCRs). One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted pyran derivatives .
Scientific Research Applications
3-amino-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Medicine: Research has indicated potential medicinal applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of novel materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism by which 3-amino-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in herbicidal applications, the compound disrupts carbon metabolism and cytoskeleton formation in weeds, leading to growth inhibition . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
- 4-hydroxy-6-methyl-2H-pyran-2-one
- 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness
3-amino-6-methyl-2H-pyran-2-one is unique due to its specific amino and methyl substitutions, which confer distinct chemical properties and reactivity compared to similar compounds. These unique features make it valuable for various applications, particularly in the synthesis of novel compounds and materials .
Properties
CAS No. |
922167-68-8 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-amino-6-methylpyran-2-one |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3 |
InChI Key |
PYPHSZBRYUOVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)O1)N |
Origin of Product |
United States |
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